4-Acetamido-3-hydroxy-5-nitrobenzoesäure

Übersicht

Beschreibung

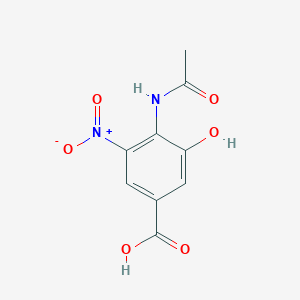

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, also known as 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, is a useful research compound. Its molecular formula is C9H8N2O6 and its molecular weight is 240.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmakologie

Diese Verbindung wurde auf ihre potenziellen pharmakologischen Anwendungen untersucht . Ihre spezifische Indikation, Pharmakodynamik und Wirkmechanismen sind jedoch noch nicht verfügbar . Es wurde festgestellt, dass sie Neuraminidase im Influenzavirus B (Stamm B/Lee/1940) und im Influenzavirus A (Stamm A/Tokyo/3/1967) angreift .

Wechselwirkungen mit Arzneimitteln

Die Wechselwirkungen der Verbindung mit anderen Arzneimitteln werden derzeit untersucht . Es ist wichtig zu beachten, dass das Fehlen einer Wechselwirkung nicht unbedingt bedeutet, dass keine Wechselwirkungen existieren .

Chemische Taxonomie

Diese Verbindung gehört zur Klasse der organischen Verbindungen, die als Acylaminobenzoesäure und Derivate bekannt sind . Dies sind Derivate von Aminobenzoesäure-Derivaten, bei denen die Aminogruppe N-acyliert ist .

Organische Synthese

α-Bromierte Produkte, die aus Bromacetophenon gewonnen werden, sind wichtige Zwischenprodukte in der organischen Synthese und finden breite Anwendung bei der Herstellung von Pharmazeutika, Pestiziden und anderen Chemikalien .

Experimenteller Unterricht

Die Verbindung wurde im experimentellen Unterricht verwendet, um die Auswirkungen der Reaktionszeit, der Reaktionstemperatur und der Dosierung des Bromierungsmittels zu untersuchen . Dieses innovative Experiment weist erhebliche Vorteile in Bezug auf Sicherheit, hohe Ausbeute, Kosteneffizienz und Wiederholbarkeit auf .

Arzneimittelentwicklung

Die Verbindung wurde bei der Entwicklung prädiktiver maschineller Lernmodelle mit strukturierten Datensätzen verwendet . Diese Modelle können verwendet werden, um die Entscheidungsfindung und die Forschungsergebnisse zu verbessern .

Wirkmechanismus

Target of Action

The primary targets of 4-acetamido-3-hydroxy-5-nitrobenzoic acid are Neuraminidase enzymes present in Influenza B virus (strain B/Lee/1940) and Influenza A virus (strain A/Tokyo/3/1967 H2N2) . Neuraminidase enzymes play a crucial role in the life cycle of influenza viruses, facilitating their release from the host cell after replication .

Mode of Action

This inhibition prevents the release of new virus particles from the infected cells, thereby limiting the spread of the infection within the organism .

Biochemical Pathways

Given its target, it likely impacts the life cycle of influenza viruses, specifically the release and spread of the virus within the host organism .

Result of Action

The molecular and cellular effects of 4-acetamido-3-hydroxy-5-nitrobenzoic acid’s action would primarily be the inhibition of the neuraminidase enzyme, leading to a reduction in the spread of the influenza virus within the host organism . This could potentially limit the severity of the infection and aid in the recovery of the host organism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-acetamido-3-hydroxy-5-nitrobenzoic acid. It is generally recommended to avoid dust formation and ensure adequate ventilation when handling this compound . It should also be prevented from entering drains, other waterways, or soil .

Biochemische Analyse

Biochemical Properties

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with neuraminidase, an enzyme that catalyzes the removal of terminal sialic acid residues from viral and cellular glycoconjugates This interaction is crucial for understanding the compound’s potential antiviral properties

Cellular Effects

The effects of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with neuraminidase can affect viral replication and infection processes . Moreover, its impact on gene expression and cellular metabolism may lead to changes in cell growth, differentiation, and apoptosis. These effects highlight the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with neuraminidase results in the cleavage of terminal sialic acids, facilitating viral budding and release . Additionally, 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid in in vitro or in vivo studies has revealed potential impacts on cellular processes, including changes in cell viability and function.

Dosage Effects in Animal Models

The effects of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as antiviral activity and modulation of cellular processes. Higher doses can lead to toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may participate in pathways related to amino acid metabolism, influencing the production and degradation of specific metabolites . These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can affect its activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization in the endoplasmic reticulum or mitochondria can influence its interactions with other biomolecules and its overall efficacy. Understanding the subcellular distribution of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid is vital for elucidating its mechanism of action and potential therapeutic applications.

Biologische Aktivität

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid (CAS No. 162252-45-1) is an organic compound notable for its potential biological activities, particularly as an inhibitor of neuraminidase enzymes in influenza viruses. This article delves into its biological activity, mechanisms, synthesis methods, and comparative analysis with other compounds.

Chemical Structure and Properties

- Molecular Formula : C₉H₈N₂O₆

- Molecular Weight : Approximately 240.17 g/mol

- Functional Groups : Acetylamino, hydroxyl, and nitro groups attached to a benzoic acid backbone.

The compound is characterized by its ability to form hydrogen-bonded dimers, which may influence its biological interactions and stability in solution .

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid primarily acts as a neuraminidase inhibitor. Neuraminidase is an enzyme crucial for the influenza virus's life cycle, facilitating the release of new viral particles from infected cells by cleaving sialic acid residues on glycoproteins. By inhibiting this enzyme, the compound prevents the virus from spreading within the host.

Proposed Mechanism:

- Binding : The compound binds to the active site of neuraminidase.

- Inhibition : This binding disrupts the enzyme's ability to cleave sialic acids, thereby limiting viral replication and spread.

Antiviral Activity

Research indicates that 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid exhibits moderate inhibitory activity against neuraminidase from various influenza virus strains. In vitro studies have demonstrated that the compound can reduce viral replication rates significantly .

Comparative Analysis with Other Compounds

The following table summarizes key features of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid in comparison to structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | C₉H₈N₂O₆ | Neuraminidase inhibitor; moderate activity |

| Zanamivir | C₁₄H₁₈N₄O₇ | Potent neuraminidase inhibitor; complex structure |

| Acetaminophen (Paracetamol) | C₈H₉N₂O₂ | Analgesic properties; no antiviral activity |

This comparison highlights the potential of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid as a foundational structure for developing more potent antiviral agents.

Synthesis Methods

The synthesis of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid can be achieved through various chemical reactions involving:

- Nitration : Introduction of the nitro group onto a benzoic acid derivative.

- Acetylation : Introduction of the acetylamino group via acetic anhydride or acetyl chloride.

- Hydroxylation : Hydroxyl group addition through appropriate electrophilic substitution reactions.

These methods can be optimized based on desired yield and purity.

Case Studies

- Influenza Virus Studies : In vitro assays have shown that 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid significantly reduces viral titers in infected cell cultures by inhibiting neuraminidase activity .

- Structural Analysis : X-ray crystallography has elucidated the three-dimensional arrangement of atoms in the compound, providing insights into its binding interactions with neuraminidase .

Eigenschaften

IUPAC Name |

4-acetamido-3-hydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c1-4(12)10-8-6(11(16)17)2-5(9(14)15)3-7(8)13/h2-3,13H,1H3,(H,10,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDRTCHFBHJIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391837 | |

| Record name | 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162252-45-1 | |

| Record name | 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid interact with its target, the influenza virus neuraminidase protein?

A1: Research suggests that 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid binds to the active site of the influenza virus neuraminidase protein. This binding is thought to occur through interactions with conserved amino acid residues within the active site. [] While this compound demonstrates moderate inhibitory activity, it serves as a rudimentary inhibitor and a starting point for designing more potent benzoic acid-based inhibitors. [] Further research is needed to fully elucidate the specific interactions and their impact on the enzyme's activity.

Q2: What is the structural basis for the design of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid as an influenza virus neuraminidase inhibitor?

A2: The design of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid stems from the analysis of the three-dimensional structure of the neuraminidase-DANA complex (where DANA refers to 2-deoxy-2,3-didehydro-D-N-acetylneuraminic acid). [] Modeling studies of 4-(acetylamino)benzoic acid derivatives within the neuraminidase active site provided insights for developing this specific compound. [] The goal was to create a molecule capable of interacting with the conserved active site residues of neuraminidase, potentially leading to inhibition of its activity. This approach highlights the importance of structure-based drug design in developing novel antiviral agents.

Q3: What are the limitations of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid as a potential antiviral drug?

A3: While 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid shows promise as a starting point for inhibitor design, it exhibits only moderate inhibitory activity against neuraminidase. [] Further research is necessary to enhance its potency and develop derivatives with improved pharmacological properties. Additionally, the compound's stability, pharmacokinetic profile, and potential toxicity need to be thoroughly investigated before it can be considered a viable antiviral drug candidate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.